molecular formula C24H25FN6O2 B1139467 GNF-6231

GNF-6231

Cat. No.: B1139467
M. Wt: 448.5 g/mol
InChI Key: AXXNRMISICMFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF-6231 is a small molecule drug developed by Novartis AG. It is a potent, selective, and orally bioavailable inhibitor of the enzyme porcupine (protein-serine O-palmitoleoyltransferase), which is involved in the Wnt signaling pathway. This compound has shown significant potential in the treatment of various neoplasms and fibrotic diseases by inhibiting the secretion of Wnt ligands .

Preparation Methods

The synthesis of GNF-6231 involves multiple steps, including the formation of pyridinyl acetamide derivatives. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

GNF-6231 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fibrosis Treatment

Mechanism of Action:
GNF-6231 inhibits the secretion of Wnt ligands by targeting Porcupine, thereby blocking Wnt signaling. This inhibition is particularly relevant in conditions characterized by excessive fibrosis.

Case Study: Systemic Sclerosis

  • In a study involving murine models of systemic sclerosis (SSc), this compound demonstrated significant antifibrotic effects. The compound reduced skin fibrosis in multiple models, including bleomycin-induced fibrosis and chronic graft-versus-host disease (cGvHD) models.
  • Results:
    • Inhibition of Wnt signaling led to regression of established fibrosis.
    • This compound was well-tolerated and effectively prevented the progression of fibrosis .

Cardiac Repair Post-Infarction

Mechanism of Action:
Following myocardial infarction (MI), this compound's ability to inhibit Wnt signaling has been shown to improve cardiac function and remodeling.

Case Study: Myocardial Infarction in Mice

  • In C57BL/6 mice treated with this compound post-MI, there was a notable reduction in cardiac dysfunction and fibrosis.
  • Results:
    • Fractional shortening improved significantly (38.71% vs. 34.89% in vehicle-treated).
    • The compound reduced infarct size and enhanced the proliferation of interstitial cells while inhibiting cardiomyocyte apoptosis .

Cancer Therapeutics

Mechanism of Action:
The Wnt/β-catenin pathway is often dysregulated in various cancers. By inhibiting this pathway, this compound may provide therapeutic benefits in cancer management.

Case Study: Colorectal Cancer

  • Research indicates that this compound can suppress tumor growth by inhibiting Wnt signaling pathways that promote cancer cell proliferation and survival.
  • Results:
    • Preclinical studies suggest that targeting Wnt signaling with this compound could be an effective strategy for treating cancers associated with aberrant Wnt activity .

Bone Health

Mechanism of Action:
this compound's inhibition of Wnt signaling has implications for bone density regulation.

Case Study: Bone Morphology Analysis

  • In studies involving Sost knockout mice, treatment with this compound resulted in decreased bone mineral content and density.
  • Results:
    • The compound effectively reduced trabecular bone mineral density in a dose-dependent manner, indicating its potential role in managing conditions like osteoporosis .

Summary Table of Applications

Application AreaMechanismKey Findings
Fibrosis TreatmentInhibition of Wnt ligandsRegression of fibrosis in murine models; effective in systemic sclerosis .
Cardiac Repair Post-MIBlockade of Wnt signalingImproved cardiac function; reduced infarct size; enhanced cell proliferation .
Cancer TherapeuticsSuppression of tumor growthPotential for treating colorectal cancer; inhibits cancer cell proliferation .
Bone HealthRegulation of bone densityDecreased bone mineral content; implications for osteoporosis management .

Mechanism of Action

GNF-6231 exerts its effects by inhibiting the enzyme porcupine, which is essential for the secretion of Wnt ligands. By blocking the secretion of these ligands, this compound prevents the activation of the Wnt signaling pathway. This pathway is involved in various physiological processes, including cell proliferation, differentiation, and migration. Inhibition of this pathway can lead to the regression of fibrotic tissues and tumors .

Comparison with Similar Compounds

GNF-6231 is unique due to its high potency and selectivity as a porcupine inhibitor. Similar compounds include:

These compounds share the common goal of inhibiting the Wnt signaling pathway but differ in their chemical structures, potencies, and specific applications.

Biological Activity

GNF-6231 is a potent small molecule inhibitor targeting the Wnt signaling pathway, specifically functioning as a Porcupine inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and cardiac conditions. The biological activity of this compound is primarily centered around its ability to inhibit Wnt ligand secretion, which is crucial for the modulation of cellular processes such as proliferation, differentiation, and survival.

Wnt Signaling Pathway

The Wnt signaling pathway plays a significant role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers and fibrotic diseases. This compound exerts its effects by blocking the secretion of Wnt ligands, thereby preventing their interaction with Frizzled receptors and downstream signaling events.

Inhibition of Porcupine

Porcupine is a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, this compound effectively reduces the levels of active Wnt proteins in the extracellular space, leading to decreased activation of the canonical Wnt signaling pathway.

Antitumor Efficacy

In preclinical studies, this compound has demonstrated robust antitumor activity. For instance, in a mouse model bearing MMTV-WNT1 xenografts, this compound treatment resulted in significant tumor regression with T/C values indicating a 74% to 84% reduction in tumor size at doses of 1 mg/kg and 3 mg/kg respectively (p < 0.0001) .

Cardiac Applications

Recent studies have explored the use of this compound in myocardial infarction (MI) models. In C57Bl/6 mice subjected to MI, administration of this compound led to:

  • Improved cardiac function : Fractional shortening was significantly better (38.71% vs. 34.89% in vehicle-treated controls).
  • Reduced fibrosis : The compound prevented progression and promoted reversal of established cardiac fibrosis.
  • Enhanced cellular proliferation : Increased proliferation of interstitial cells and improved survival rates of cardiomyocytes were noted .

Summary of Findings

Study FocusKey Findings
Tumor ModelsSignificant tumor regression (T/C -74% to -84%)
Myocardial InfarctionImproved fractional shortening; reduced fibrosis
Cellular MechanismsIncreased cardiomyocyte survival; reduced myofibroblast proliferation

Case Study 1: Antitumor Activity

In a controlled study involving MMTV-WNT1 xenograft models, this compound was administered at varying doses over several weeks. Results indicated a dose-dependent response with significant inhibition of Wnt target gene expression (Axin2) correlating with tumor size reduction.

Case Study 2: Cardiac Function Post-MI

A study involving post-myocardial infarction treatment with this compound showed that mice treated with the compound exhibited less cardiac remodeling and better overall heart function compared to controls. The mechanism was linked to enhanced cellular proliferation and reduced apoptosis among cardiomyocytes.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GNF-6231 in inhibiting the Wnt/β-catenin pathway?

this compound acts as a Porcupine (Porcn) inhibitor, blocking the palmitoylation and secretion of Wnt ligands. This prevents Wnt signaling activation, which is critical for downstream processes like Axin2 transcription. Experimental validation involves measuring Axin2 mRNA suppression via qPCR in LZRS cells, where this compound reduces expression by >50% at 0.8 nM (IC50) . For methodological rigor, combine luciferase reporter assays (e.g., TOPFlash) with dose-response curves to quantify pathway inhibition.

Q. How is the potency of this compound quantified in vitro, and what are its key pharmacokinetic properties?

The inhibitory concentration (IC50) is determined using enzyme activity assays, with this compound showing 0.8 nM potency against Porcn, a 15-fold improvement over its precursor GNF-1331 (IC50 = 12 nM) . Pharmacokinetic studies in mice reveal rapid absorption (Tmax = 1–2 hr) and dose-dependent clearance, supporting its use in acute models. To replicate these findings, use high-performance liquid chromatography (HPLC) for plasma concentration profiling and ensure strict adherence to dosing schedules .

Q. What standard assays are recommended to validate Wnt pathway inhibition by this compound in cellular models?

  • Axin2 mRNA quantification : Use qPCR with primers specific to Axin2.
  • Wnt ligand secretion assays : Employ ELISA or Western blotting to measure Wnt3a levels in cell supernatants.
  • Functional assays : TOPFlash luciferase reporter systems to assess β-catenin/TCF transcriptional activity. Include negative controls (e.g., Wntless-knockout cells) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on bone density across murine models?

In SostKO/ko mice, this compound reduces bone mineral density (BMD) at 3 mg/kg but shows minimal effects in wild-type mice . To address variability:

  • Standardize genetic backgrounds : Use congenic strains to minimize confounding factors.
  • Tissue-specific profiling : Combine micro-CT for bone morphometry with RNA-seq of osteoblasts to differentiate on-target vs. off-target effects.
  • Dose titration : Test intermediate doses (e.g., 1.5 mg/kg) to identify thresholds for therapeutic vs. toxic effects.

Q. What experimental designs are optimal for analyzing this compound’s efficacy in cancer models with dysregulated lipid metabolism?

In prostate lymphoma models, this compound disrupts lipid-dependent energy production . Key steps:

  • Metabolomic profiling : Use LC-MS to quantify palmitate levels and assess Wnt ligand palmitoylation.
  • Functional rescue : Supplement cultures with exogenous Wnt ligands to confirm mechanism.
  • In vivo validation : Compare tumor growth in xenografts treated with this compound vs. PORCN-null controls.

Q. How can researchers optimize protocols for this compound in tissue-specific Wnt inhibition studies?

  • Liver vs. cardiac tissue : this compound shows stronger Axin2 suppression in liver tissue (p < 0.05) compared to cardiac models . To enhance cardiac uptake, consider nanoparticle encapsulation or alternative dosing routes (e.g., intraperitoneal).
  • Temporal analysis : Use pulsed dosing (e.g., 3 days on/4 days off) to mimic transient inhibition required for regenerative repair .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

  • Non-linear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare bone parameters (BV/TV, Tb.Th ) across dose groups .
  • Survival analysis : Kaplan-Meier curves for cancer models, stratified by treatment response.

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Bioavailability checks : Measure plasma and tissue drug levels via mass spectrometry to confirm target engagement.
  • Microenvironmental factors : Co-culture stromal cells with cancer lines to mimic in vivo conditions.
  • Pathway redundancy : Screen for compensatory pathways (e.g., non-canonical Wnt signaling) using phosphoproteomics .

Q. Tables for Key Findings

Parameter This compoundGNF-1331Reference
IC50 (Porcn inhibition)0.8 nM12 nM
Bone Density Reduction (3 mg/kg)25% (SostKO/ko)Not tested
Tmax (mice)1–2 hrN/A
Bone Parameter Wild-Type (3 mg/kg)SostKO/ko (3 mg/kg)
Bone Volume (BV/TV)No change↓ 30%
Trabecular Thickness (Tb.Th )No change↓ 22%
Osteoporosis IndexStable↑ 40%

Q. Methodological Recommendations

  • Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal assays (e.g., CRISPR-Cas9 knockout of Porcn alongside this compound treatment) .
  • Multi-omics Integration : Combine RNA-seq, metabolomics, and histopathology to map systemic effects.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Properties

IUPAC Name

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNRMISICMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a reaction vial was added 2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetic acid 193-2 (60 mg, 0.17 mmol), 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone 111-4 (50 mg, 0.22 mmol), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluroniumhexafluorophosphate (HATU) (115 mg, 0.3 mmol) and DIEA (104 μL, 0.58 mmol) in DMF (1 mL) at room temperature. The mixture was stirred at room temperature for 2 hours. The reaction was diluted with DMSO and then purified by reverse-phase HPLC to give N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetamide 193 as white solid. MS m/z 449.2 (M+1); 1H NMR 400 MHz (DMSO-d6) δ10.58 (s, 1H), 8.42 (d, 1H, J=1.6 Hz), 8.28 (d, 1H, J=5.2 Hz), 7.98 (d, 1H, J=2.8 Hz), 7.87 (d, 1H, J=9.2 Hz), 7.67 (d, 1H, J=1.6 Hz), 7.50-7.48 (m, 1H), 7.37 (dd, 1H, J1=9.2 Hz, J2=3.2 Hz), 7.30 (s, 1H), 3.71 (s, 2H), 3.50 (b, 4H), 3.09 (t, 2H, J=5.2 Hz), 3.02 (t, 2H, J=5.2 Hz), 2.30 (s, 3H), 1.97 (s, 3H).
Name
2-(2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)acetic acid
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60 mg
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1 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.